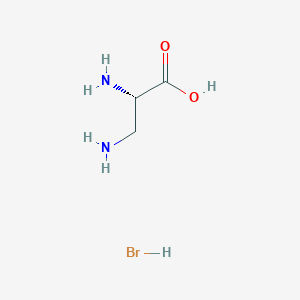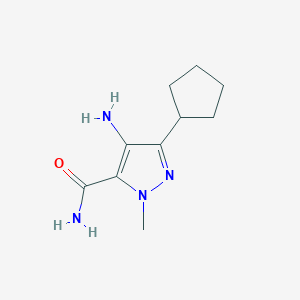
4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
4-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, also known as ACPC, is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. ACPC is a derivative of pyrazole and has been used as a building block for various synthetic pathways. It is a white crystalline solid with a molecular weight of 191.25 g/mol. ACPC has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been used as a building block for various synthetic pathways. In biochemistry, 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. In pharmacology, 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant.
Mechanism of Action
The mechanism of action of 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. This inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which is thought to produce the pharmacological effects of 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide are not fully understood, but it is believed to produce antidepressant, anxiolytic, and anticonvulsant effects. In addition, 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has been shown to produce an increase in acetylcholine levels in the brain, which is thought to be responsible for its pharmacological effects.
Advantages and Limitations for Lab Experiments
4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations when used in lab experiments. One advantage of 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is that it is relatively inexpensive and easy to synthesize. Additionally, 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide can be used as a building block for various synthetic pathways. A limitation of 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate the biochemical and physiological effects of 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. Additionally, further research could focus on the development of new synthetic pathways using 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide as a building block. Finally, further research could focus on the development of new therapeutic applications for 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, such as its potential use as an antidepressant, anxiolytic, or anticonvulsant.
properties
IUPAC Name |
4-amino-5-cyclopentyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-9(10(12)15)7(11)8(13-14)6-4-2-3-5-6/h6H,2-5,11H2,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVSVCXWJNOJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCC2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)


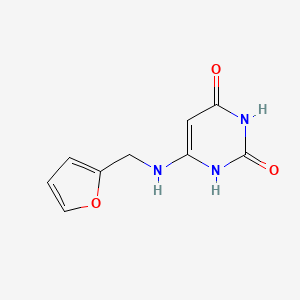

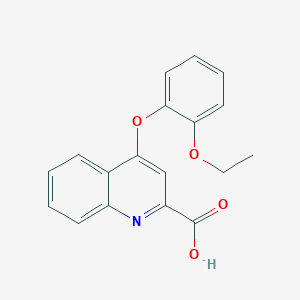
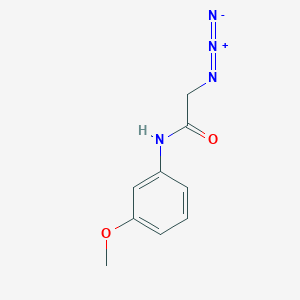

![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)
![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)

